molecular formula C9H11NO4S B1505083 Ethyl 6-(methylsulfonyl)picolinate CAS No. 1186663-50-2

Ethyl 6-(methylsulfonyl)picolinate

Cat. No. B1505083
CAS RN: 1186663-50-2
M. Wt: 229.26 g/mol
InChI Key: SZUYOKYMEIIFSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 6-(methylsulfonyl)picolinate consists of a picolinic acid core with a methylsulfonyl group at the 6-position and an ethyl ester at the carboxylic acid position . The molecular weight is 229.26 g/mol.

Scientific Research Applications

Agriculture: Herbicide Development

Ethyl 6-(methylsulfonyl)picolinate: is being explored for its potential as a synthetic auxin herbicide . Research has shown that picolinate compounds, which share a similar structure, have been effective in inhibiting the growth of certain plants. This compound could serve as a lead structure for developing new herbicides with improved selectivity and lower environmental impact.

Pharmaceuticals: Drug Synthesis

In the pharmaceutical industry, Ethyl 6-(methylsulfonyl)picolinate may be used as a building block for synthesizing various drugs . Its molecular structure allows for the creation of compounds with potential medicinal properties, contributing to the development of new therapeutic agents.

Materials Science: High-Performance Materials

The compound’s unique chemical properties could be utilized in materials science for creating high-performance materials with specific electrical or mechanical characteristics . Its incorporation into polymers or coatings could enhance the durability and functionality of materials used in various applications.

Chemical Synthesis: Intermediate Compound

Ethyl 6-(methylsulfonyl)picolinate: serves as an intermediate in chemical synthesis processes . It can be used to produce complex molecules for research and industrial applications, demonstrating its versatility as a chemical reagent.

Environmental Science: Pollution Control

This compound could play a role in environmental science, particularly in pollution control strategies . Its interaction with other chemicals can influence the sequestration and transport of contaminants, aiding in the development of more effective environmental remediation techniques.

Biochemistry: Enzyme Inhibition

In biochemistry, Ethyl 6-(methylsulfonyl)picolinate might be investigated for its enzyme inhibition properties . By affecting enzyme activity, it could be used to study metabolic pathways or develop inhibitors for specific biochemical reactions.

Food Industry: Additive and Preservation

While not directly related to Ethyl 6-(methylsulfonyl)picolinate , its structural analogs may find applications in the food industry as additives or in preservation processes . Research into similar compounds could lead to the development of new food-grade materials that improve the shelf-life and quality of food products.

Energy Sector: Battery Technology

Compounds with sulfone groups, like Ethyl 6-(methylsulfonyl)picolinate , are being examined for their potential use in high-voltage battery technologies . Their stability and electrochemical properties make them suitable candidates for developing more efficient and durable batteries.

Safety and Hazards

The safety data sheet for Ethyl 6-(methylsulfonyl)picolinate indicates that it is classified as an acute toxicity, oral (Category 4), H302 and skin corrosion/irritation (Category 2), H315 . It should not be released into the environment .

properties

IUPAC Name

ethyl 6-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-8(10-7)15(2,12)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYOKYMEIIFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700204
Record name Ethyl 6-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(methylsulfonyl)picolinate

CAS RN

1186663-50-2
Record name Ethyl 6-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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